N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide
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Description
Synthesis Analysis
The synthesis of this compound involves a multi-step process involving thionation, heterocyclization, and amidation reactions. The final product can be purified using column chromatography and characterized using techniques such as NMR spectroscopy and mass spectrometry.Molecular Structure Analysis
The molecular formula of this compound is C18H14N4O2S. Its InChI string is InChI=1S/C18H14N4O2S/c1-10-9-25-18-19-11(2)15(17(24)22(10)18)21-16(23)14-8-7-12-5-3-4-6-13(12)20-14/h3-9H,1-2H3,(H,21,23).Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include thionation, heterocyclization, and amidation. The halogenation and some transformations of synthesized thiazolo[3,2-a]pyrimidine due to its ketone group were carried out to obtain the corresponding carboxamide, carbothioamide, sulfonohydrazide, and oxime and its alkylated derivatives .Scientific Research Applications
1. Potential in Cancer Treatment
Research has indicated that derivatives of thiazolopyrimidine, such as N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide, demonstrate potential in cancer treatment. For instance, a study identified a kinesin spindle protein inhibitor from a series of novel kinesin spindle protein (KSP) inhibitors, which exhibited significant biochemical potency and pharmaceutical properties suitable for clinical development as a cancer treatment agent. This compound effectively arrested cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition and induction of cellular death, suggesting a viable pathway for cancer therapy (Theoclitou et al., 2011).
2. Antibacterial and Antitubercular Activities
Thiazolopyrimidine derivatives have also been studied for their antibacterial and antitubercular properties. For example, novel 5H-thiazolo[3,2-a]pyrimidin-5-ones synthesized through thiophene ring closure demonstrated significant antibacterial and antitubercular activities in screening tests. Such properties highlight the potential of these compounds in addressing bacterial and tubercular infections (Cai et al., 2016).
3. Antiproliferative Activity
Thiazolopyrimidines have shown promise in studies exploring their antiproliferative effects. A class of thiazole/benzothiazole fused pyranopyrimidine derivatives was synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies found that certain compounds selectively inhibited the growth of cancer cells, suggesting a potential role in cancer therapy (Nagaraju et al., 2020).
properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O2S/c1-7-6-23-15-18-8(2)12(14(22)20(7)15)19-13(21)9-3-4-10(16)11(17)5-9/h3-6H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGAICMHFKHDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=C(C=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide |
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